molecular formula C17H13NO5 B5663145 5-(cinnamoylamino)isophthalic acid

5-(cinnamoylamino)isophthalic acid

Cat. No.: B5663145
M. Wt: 311.29 g/mol
InChI Key: VEIUXPLIWZQBJT-VOTSOKGWSA-N
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Description

5-(Cinnamoylamino)isophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid), where the 5-position of the benzene ring is substituted with a cinnamoylamino group (–NH–CO–C₆H₅–CH=CH₂). This modification introduces a conjugated aromatic system, enhancing π-π stacking interactions and altering electronic properties compared to unsubstituted isophthalic acid.

The cinnamoyl group is known for its role in enhancing photophysical properties and biological activity due to its extended conjugation and hydrophobic character. Such derivatives are often explored in coordination polymers, pharmaceuticals, and high-performance polymers .

Properties

IUPAC Name

5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-10H,(H,18,19)(H,20,21)(H,22,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIUXPLIWZQBJT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamoylamino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cinnamoylamino)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cinnamoylamino group to a more saturated amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride, depending on the specific reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

5-(Cinnamoylamino)isophthalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(cinnamoylamino)isophthalic acid involves its interaction with specific molecular targets. The cinnamoylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The isophthalic acid core can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 5-(cinnamoylamino)isophthalic acid with analogous compounds:

Compound Substituent Group Key Functional Features References
This compound –NH–CO–C₆H₅–CH=CH₂ Conjugated aromatic system, hydrophobic
5-(Acetoxybenzamido)isophthalic acid –NH–CO–C₆H₄–OAc (para/meta) Ester-linked aromatic, fluorescent
5-(Thiazolylamino)isophthalic acid –NH–C₃H₂NS– Heterocyclic, enzyme inhibitory (IC₅₀: 1.9 µM)
5-(Isonicotinamido)isophthalic acid –NH–CO–C₅H₄N (pyridine) N-donor for metal coordination
5-(Hydroxymethyl)isophthalic acid –CH₂OH Hydrophilic, enhances MOF porosity
5-(Octadecyloxy)isophthalic acid –O–C₁₈H₃₇ Long alkyl chain, hydrophobic

Physical and Chemical Properties

Solubility and Thermal Stability
  • 5-(Cinnamoylamino) derivative: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMAc) due to aromaticity, with high thermal stability (>300°C) typical of aromatic polyamides .
  • 5-(Octadecyloxy) derivative: Highly hydrophobic, soluble in non-polar solvents; lower melting point (~160°C) due to flexible alkyl chains .
  • 5-(Thiazolylamino) derivative: Enhanced solubility in aqueous buffers at physiological pH, critical for bioactivity .
Coordination Chemistry
  • 5-(Isonicotinamido) and 5-(imidazolyl) derivatives: Form robust metal-organic frameworks (MOFs) via pyridine/imidazole N-donor coordination. For example, Ni-MOFs with 5-(hydroxymethyl)isophthalic acid show semiconductivity and photocatalytic activity .
  • Cinnamoylamino analog: Likely forms π-stacked coordination polymers but may lack direct metal-binding sites unless carboxylate groups participate.

Comparative Data Table

Property 5-(Cinnamoylamino) 5-(Thiazolylamino) 5-(Isonicotinamido) 5-(Octadecyloxy)
Molecular Weight (g/mol) ~327 (estimated) 244 (C₁₂H₈N₂O₄) 286 (C₁₄H₁₀N₂O₅) 434 (C₂₆H₄₂O₅)
Melting Point (°C) >250 (predicted) 157–161
Solubility Moderate in DMAc High in DMSO/water Low in water Insoluble in water
Key Application Polymers, MOFs Enzyme inhibition MOFs, catalysis Surfactants, coatings

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